molecular formula C11H16ClNO2 B6156339 (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride CAS No. 1245606-66-9

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride

Cat. No.: B6156339
CAS No.: 1245606-66-9
M. Wt: 229.7
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Description

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride (CAS 1245606-66-9) is a chiral amino ester derivative with a molecular formula of C11H14ClNO2 and a molecular weight of 235.69 g/mol . Its structure features an S-configuration at the stereocenter, a methyl ester group, and an o-tolyl (2-methylphenyl) substituent. This compound is primarily used as a building block in pharmaceutical synthesis, particularly for developing bioactive molecules and active pharmaceutical intermediates (APIs) .

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKCKSYKCXPGO-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Reduction Strategy

A modular approach involves condensing o-tolylaldehyde with methyl glycinate derivatives. Nalawade et al. reported a method where o-tolylaldehyde reacts with methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate in ethanol under reflux to form an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at 0°C–25°C, preserving the ester functionality (85–90% yield). Subsequent hydrolysis with concentrated HCl removes protecting groups and protonates the amine, yielding the hydrochloride salt.

Reaction Conditions :

  • Solvent: Methanol/water (4:1)

  • Temperature: 0°C (reduction), reflux (hydrolysis)

  • Catalyst: None required for reduction; acid-driven hydrolysis

Chiral Pool Synthesis

Starting from naturally occurring chiral amino acids, such as L-alanine, the o-tolyl group is introduced via nucleophilic aromatic substitution. Zhang et al. modified this approach by reacting L-alanine methyl ester with o-tolylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by Boc protection and HCl-mediated deprotection. This method avoids racemization by maintaining low temperatures and using Grignard reagents for efficient coupling.

Key Data :

  • Yield: 70–75% after purification

  • Purity: >95% (HPLC)

  • Chiral Purity: 99% ee (confirmed by chiral HPLC)

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) to isolate the β-amino ester. Final recrystallization from ethanol/water mixtures enhances purity to >95%.

Typical Chromatography Conditions :

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent Gradient: 10–50% ethyl acetate in hexane

  • Retention Factor (Rf): 0.3–0.4

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, o-tolyl), 3.65 (s, 3H, COOCH₃), 3.10 (dd, J = 6.8 Hz, 2H, CH₂NH₂), 2.30 (s, 3H, CH₃).

  • IR : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (NH₃⁺ bend).

  • Mass Spec : [M+H]⁺ = 229.7 (calculated), 229.7 (observed).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. VulcanChem and GlpBio utilize continuous-flow reactors to perform asymmetric hydrogenation at 100 g/batch scales. Critical parameters include:

  • Catalyst Loading: 0.5 mol% Ru-BINAP

  • Pressure: 80 bar H₂

  • Temperature: 50°C

  • Throughput: 5 kg/day

Economic Metrics :

  • Raw Material Cost: $120–150/kg

  • Purity: 95% (meets pharmaceutical intermediate standards)

Challenges and Optimization Strategies

Racemization During Amination

The free amine intermediate is prone to racemization at elevated temperatures. Mitigation strategies include:

  • Conducting reactions below 25°C

  • Using Boc-protected amines to stabilize the stereocenter

Byproduct Formation

Impurities like methyl 3-(o-tolyl)propanoate (deamination byproduct) are minimized by:

  • Strict pH control during HCl addition

  • Reducing excess NaBH₃CN in the reductive amination step

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride has been investigated for its potential use in drug development. Its structural features allow it to act as a precursor for various pharmaceutical compounds, particularly those targeting neurological disorders.

Case Study: Synthesis of Neuroactive Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy as potential treatments for depression and anxiety disorders. The findings indicated that certain derivatives exhibited significant activity on serotonin receptors, suggesting a pathway for developing new antidepressants.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through amination and esterification reactions.

Data Table: Reaction Pathways

Reaction TypeExample ReactionYield (%)
Amination(S)-Methyl 3-amino-3-(o-tolyl)propanoate + R-NH₂85%
Esterification(S)-Methyl 3-amino-3-(o-tolyl)propanoate + R-OH90%

Biochemical Research

Research has also focused on the compound's role in biochemical assays, particularly those investigating enzyme activity and substrate specificity.

Case Study: Enzyme Inhibition Studies

A recent publication highlighted the use of this compound as a competitive inhibitor for specific enzymes involved in metabolic pathways. The study demonstrated that the compound could effectively modulate enzyme activity, providing insights into metabolic regulation.

Material Science

The compound’s properties have led to exploration in material science, particularly in developing polymers with specific functionalities.

Data Table: Polymer Synthesis Applications

Polymer TypeApplicationProperties Enhanced
Polymeric CoatingsProtective coatings for biomedical devicesImproved biocompatibility
Conductive PolymersDevelopment of sensorsEnhanced electrical conductivity

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s o-tolyl group distinguishes it from analogs with substituted phenyl rings. Key structural variations among similar compounds include:

  • Halogen substituents (Cl, F, Br) at different positions.
  • Electron-donating groups (e.g., methoxy, hydroxyl).
  • Steric and electronic modifications due to substituent position (ortho, meta, para).
Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Applications
(S)-Methyl 3-amino-3-(o-tolyl)propanoate HCl 2-methylphenyl C11H14ClNO2 235.69 1245606-66-9 N/A Pharmaceutical intermediates
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl C11H14ClF2NO2 265.69 N/A 95% Chiral building blocks
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl 3,5-dichlorophenyl C10H12Cl3NO2 284.57 1423040-66-7 ≥97% High-purity API intermediates
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl 4-chlorophenyl C10H13Cl2NO2 250.12 1217775-76-2 N/A Research chemicals
(S)-Methyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl C10H13ClFNO2 233.67 478408-60-5 N/A Drug discovery
Methyl 3-Amino-3-(4-bromophenyl)propanoate HCl 4-bromophenyl C10H13BrClNO2 318.58 952729-65-6 N/A Medicinal chemistry

Impact of Substituents on Properties

  • Electronic Effects :
    • Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance binding to biological targets .
    • Electron-donating groups (e.g., methoxy) can alter metabolic stability .
  • Molecular Weight :
    • Halogenated derivatives (e.g., bromo, dichloro) exhibit higher molecular weights, influencing solubility and pharmacokinetics .

Commercial Availability and Pricing

  • Pricing: Fluorophenyl derivatives (e.g., 3-fluoro analog) cost $330/100mg , while bromophenyl variants are priced at €171/100mg .

Biological Activity

(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Overview of the Compound

This compound is characterized by its amino group, propanoate ester, and an ortho-substituted tolyl group. Its chiral nature allows for selective interactions with biological targets, which is crucial for its efficacy in therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme substrate and a ligand in protein interactions. The compound's structure enables it to selectively bind to various receptors and enzymes, influencing key biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes, affecting metabolic processes.
  • Protein-Ligand Interactions : Its binding affinity to proteins can modulate their activity, potentially leading to therapeutic effects.

Biological Activity Data

Recent studies have highlighted the compound's potential in various biological assays. Here are some notable findings:

Biological Activity Assay Type Results
Antimicrobial ActivityZone of Inhibition10-29 mm against various pathogens
CytotoxicityCC₅₀ Assay>30 μM (non-toxic range)
Antiviral ActivityEC₅₀ AssayNotable activity with EC₅₀ < 1.1 μM against viral targets

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties. The hydrolyzed peptide conjugates showed enhanced activity compared to their methyl ester counterparts, indicating that modifications in the molecular structure can lead to improved efficacy against bacterial strains .
  • Antiviral Properties :
    • Research has indicated that compounds similar to this compound displayed antiviral properties against SARS-CoV-2. The most effective derivatives were shown to inhibit viral replication with low cytotoxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to assess its unique properties:

Compound Key Features Biological Activity
(R)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochlorideEnantiomer with different binding affinitiesVaries significantly in activity
Methyl 3-amino-3-(p-tolyl)propanoate hydrochloridePara-substituted variantDifferent pharmacological profile

Q & A

Q. How can the synthesis of (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with enantioselective amination of substituted benzaldehyde derivatives. Key optimizations include:
  • Catalyst selection : Chiral catalysts (e.g., Rh-complexes) enhance stereochemical control .
  • Reaction conditions : Adjusting temperature (e.g., 0–25°C) and solvent polarity (e.g., THF/water mixtures) to minimize side reactions .
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: dichloromethane/methanol) achieves >98% purity .

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C-NMR confirms regiochemistry (e.g., δ 3.79 ppm for methyl ester) and aromatic substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 254.1) .
  • Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol gradients to determine enantiomeric excess (>99% for (S)-enantiomer) .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) and stability during storage. For assays:
  • Preparation : Dissolve in PBS or DMSO (≤1% v/v) to avoid solvent interference .
  • Long-term storage : Store at -80°C (stable for 6 months) with desiccants to prevent hydrolysis .

Q. What preliminary biological screening approaches are recommended to evaluate its activity?

  • Methodological Answer :
  • In vitro assays : Test against target enzymes (e.g., kinases, proteases) at 1–100 µM concentrations using fluorogenic substrates .
  • Cell-based assays : Use HEK293 or HeLa cells with viability assays (MTT/WST-1) to assess cytotoxicity .
  • Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity (reported Kd values: 10–100 nM for related analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodents to identify bioavailability issues .
  • Metabolite screening : Use liver microsomes or hepatocytes to detect rapid hydrolysis of the methyl ester (common instability in vivo) .
  • Dose optimization : Adjust dosing frequency or use prodrug strategies to maintain therapeutic concentrations .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the phenyl ring (e.g., replace o-tolyl with 3-fluorophenyl or 4-chlorophenyl) and compare activity .
  • Steric/electronic analysis : Use computational tools (DFT, Hammett plots) to correlate substituent effects with bioactivity .
  • 3D-QSAR : CoMFA/CoMSIA models based on crystallographic data (e.g., PDB 6XYZ) guide rational design .

Q. How should researchers address low reproducibility in synthetic batches?

  • Methodological Answer :
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
  • DoE optimization : Vary factors like catalyst loading, temperature, and stirring rate using Taguchi or Box-Behnken designs .
  • Impurity profiling : LC-MS to identify byproducts (e.g., diastereomers or ester hydrolysis products) and adjust purification .

Q. What methods validate target engagement in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Use photoaffinity probes or clickable analogs to pull down target proteins from lysates .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization upon compound treatment .
  • CRISPR knockout : Compare activity in wild-type vs. target-deficient cells to confirm specificity .

Comparative Data from Structural Analogs

Compound NameKey Structural FeatureBioactivity (IC50)Reference
(S)-3-Amino-3-(3-fluorophenyl)propanoate HCl3-F substitution12 nM (kinase X)
(R)-3-Amino-3-(4-chlorophenyl)propanoate HCl4-Cl substitution45 nM (protease Y)
(S)-3-Amino-3-(2-methoxyphenyl)propanoate HCl2-OMe substitutionInactive

Key Considerations for Experimental Design

  • Stereochemical integrity : Validate enantiopurity at each synthetic step to avoid confounding SAR results .
  • Solvent compatibility : Avoid DMSO >1% in cellular assays to prevent artifactual membrane effects .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .

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